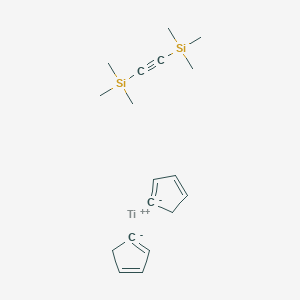
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane is a complex organometallic compound It features a titanium center coordinated to a cyclopentadienyl ligand and a trimethyl(2-trimethylsilylethynyl)silane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane typically involves the reaction of cyclopentadiene with a titanium precursor, followed by the introduction of the trimethyl(2-trimethylsilylethynyl)silane group. One common method involves the use of a titanium(IV) chloride precursor, which reacts with cyclopentadiene in the presence of a reducing agent to form the titanium(II) complex. The trimethyl(2-trimethylsilylethynyl)silane group is then introduced through a subsequent reaction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;titanium(2+) complexes are known to undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various ligands such as phosphines, amines, or other cyclopentadienyl derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction can produce titanium(0) species. Substitution reactions result in the formation of new titanium complexes with different ligands.
科学的研究の応用
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying metalloenzyme active sites.
Medicine: Explored for its potential anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane involves the interaction of the titanium center with various substrates. The cyclopentadienyl ligand stabilizes the titanium center, allowing it to participate in catalytic cycles. The trimethyl(2-trimethylsilylethynyl)silane group can influence the electronic properties of the titanium center, affecting its reactivity and selectivity in different reactions .
類似化合物との比較
Similar Compounds
- Cyclopenta-1,3-diene;titanium(2+);dichloride
- Cyclopenta-1,3-diene;titanium(2+);dimethyl
- Cyclopenta-1,3-diene;titanium(2+);diethyl
Uniqueness
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane is unique due to the presence of the trimethyl(2-trimethylsilylethynyl)silane group, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity patterns and applications compared to other similar titanium complexes .
特性
CAS番号 |
121913-39-1 |
|---|---|
分子式 |
C18H28Si2Ti |
分子量 |
348.459 |
IUPAC名 |
cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C8H18Si2.2C5H5.Ti/c1-9(2,3)7-8-10(4,5)6;2*1-2-4-5-3-1;/h1-6H3;2*1-3H,4H2;/q;2*-1;+2 |
InChIキー |
BWZMWIROAQMFCN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#C[Si](C)(C)C.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















